Glucoraphanin-d5
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Overview
Description
Glucoraphanin-d5 is a stable isotope-labeled derivative of glucoraphanin, a glucosinolate found in cruciferous vegetables such as broccoli, mustard, and other related plants . Glucoraphanin is known for its health benefits, particularly its role as a precursor to sulforaphane, a compound with potent anticancer and antioxidant properties . The “d5” label indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen, which is often used in scientific research to trace and study metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glucoraphanin-d5 typically involves the incorporation of deuterium into the glucoraphanin molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method is the use of deuterated reagents in the synthesis process. For example, starting from dihomomethionine, which is methionine chain-elongated twice, the sulfinyl group is introduced using a deuterated oxidizing agent .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to isolate the desired compound. The use of advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Glucoraphanin-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to sulforaphane-d5 through the action of the enzyme myrosinase.
Reduction: Reduction of the sulfinyl group to a sulfide group under specific conditions.
Substitution: Replacement of functional groups with other substituents to create derivatives for further study.
Common Reagents and Conditions
Oxidation: Myrosinase enzyme, mild acidic conditions.
Reduction: Reducing agents like sodium borohydride, mild basic conditions.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
Sulforaphane-d5: A major product formed through the enzymatic hydrolysis of this compound by myrosinase.
Deuterated derivatives: Various deuterated compounds formed through substitution reactions.
Scientific Research Applications
Glucoraphanin-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of glucoraphanin metabolism.
Biology: Studied for its role in cellular processes and its effects on gene expression and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer prevention and treatment.
Mechanism of Action
Glucoraphanin-d5 exerts its effects primarily through its conversion to sulforaphane-d5 by the enzyme myrosinase . Sulforaphane-d5 then interacts with various molecular targets and pathways, including:
Comparison with Similar Compounds
Similar Compounds
Sulforaphane-d5: The deuterated form of sulforaphane, derived from Glucoraphanin-d5.
Glucobrassicin: Another glucosinolate found in cruciferous vegetables, known for its anticancer properties.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracing and study of its metabolic pathways and mechanisms of action. This makes it a valuable tool in scientific research, particularly in studies related to cancer prevention, antioxidant activity, and metabolic processes .
Properties
Molecular Formula |
C12H23NO10S3 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-5,5-dideuterio-N-sulfooxy-5-(trideuteriomethylsulfinyl)pentanimidothioate |
InChI |
InChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21)/b13-8+/t7-,9-,10+,11-,12+,25?/m1/s1/i1D3,5D2 |
InChI Key |
GMMLNKINDDUDCF-HAORJWIWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)C([2H])([2H])CCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
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